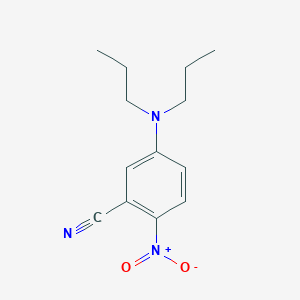

Benzonitrile, 5-(dipropylamino)-2-nitro-

Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Benzonitrile, 5-(dipropylamino)-2-nitro- is a derivative of benzonitrile, a benzene (B151609) ring to which a nitrile (-C≡N) group is attached. The core structure is further modified with two additional functional groups: a dipropylamino group [-N(CH₂CH₂CH₃)₂] at the 5-position and a nitro group [-NO₂] at the 2-position. This specific arrangement of substituents is crucial to its chemical character.

The molecule can be categorized as a "push-pull" system. The dipropylamino group, with its lone pair of electrons on the nitrogen atom, acts as a strong electron-donating group (the "push"). Conversely, the nitro and nitrile groups are potent electron-withdrawing groups (the "pull"). This intramolecular charge-transfer characteristic is a cornerstone of its potential utility in various applications. The presence of these opposing electronic factions on the aromatic ring leads to a significant dipole moment and unique spectroscopic properties.

Interactive Data Table: Properties of Analogous Substituted Benzonitriles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | PubChem CID |

| 5-Nitro-2-(propylamino)benzonitrile | C₁₀H₁₁N₃O₂ | 205.21 | Not Available | 16459918 nih.gov |

| Benzonitrile, 5-(butylpropylamino)-2-nitro- | C₁₄H₁₉N₃O₂ | 261.32 | Not Available | 11149664 nih.gov |

| 2-Amino-5-nitrobenzonitrile (B98050) | C₇H₅N₃O₂ | 163.13 | 200-207 | 17420-30-3 sigmaaldrich.com |

| 2-Hydroxy-5-nitrobenzonitrile | C₇H₄N₂O₃ | 164.12 | Not Available | 39835-09-1 chemspider.com |

| Benzonitrile, 5-(di-2-propenylamino)-2-nitro- | C₁₃H₁₃N₃O₂ | 243.26 | Not Available | 11276573 nih.gov |

Significance in Contemporary Organic Synthesis and Materials Science Research

The "push-pull" nature of Benzonitrile, 5-(dipropylamino)-2-nitro- makes it a compound of significant interest in materials science, particularly in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon critical for applications in telecommunications, optical computing, and frequency conversion. The large molecular hyperpolarizability, a measure of the NLO response, in such push-pull molecules arises from the charge-transfer character. The investigation of compounds like 2-cyclooctylamino-5-nitropyridine, a structural analogue, has demonstrated their potential for high NLO efficiency. capes.gov.br

In organic synthesis, compounds with the 5-amino-2-nitrobenzonitrile (B3280691) scaffold serve as valuable building blocks for the construction of more complex heterocyclic systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form various fused-ring systems with potential biological activity. Research into the synthesis of pyrimidine (B1678525) derivatives has shown the utility of substituted amino compounds in creating molecules with desired electronic and biological properties. nih.govmdpi.com The synthesis of 5-benzylamino and 5-alkylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives as potential inhibitors for certain kinases highlights the importance of this class of compounds in medicinal chemistry research. mdpi.comnih.govresearchgate.net

Historical and Current Trajectories in Related Chemical Compound Investigations

The investigation of organic molecules with large second-order optical nonlinearities has been a prominent research theme for several decades. Early research in the 1970s and 1980s identified the potential of organic "push-pull" systems. Since then, a vast number of molecules with this structural motif have been synthesized and characterized.

Current research continues to explore new variations of this theme, aiming to optimize the NLO response, improve thermal stability, and facilitate the processing of these materials into practical devices. The focus has expanded to include not just the magnitude of the NLO effect but also the transparency of the material in the relevant wavelength ranges.

Furthermore, the versatility of the nitrile functionality continues to be exploited in the development of novel synthetic methodologies. acs.org The exploration of nitrile-containing compounds in the synthesis of polymers and functional materials is an active area of research. researchgate.net The ability to incorporate these chromophores into polymeric structures allows for the fabrication of thin films with desirable optical properties.

Structure

3D Structure

Properties

CAS No. |

821776-83-4 |

|---|---|

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

5-(dipropylamino)-2-nitrobenzonitrile |

InChI |

InChI=1S/C13H17N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

VTRNTRSWCZGSON-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Precursor Synthesis Strategies for Benzonitrile (B105546), 5-(dipropylamino)-2-nitro-

The construction of the 5-(dipropylamino)-2-nitrobenzonitrile scaffold can be approached through several modern synthetic routes, primarily involving the formation of the key carbon-nitrogen bond at the C5 position.

Nucleophilic aromatic substitution (SNAr) represents the most direct and widely applicable method for synthesizing 5-(dialkylamino)-2-nitrobenzonitriles. The reaction mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro (NO₂) and nitrile (C≡N) groups, positioned ortho and para to the leaving group. These groups stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution.

The most common precursor for this synthesis is a 5-halo-2-nitrobenzonitrile, typically 5-chloro-2-nitrobenzonitrile (B146362). The reaction proceeds by the direct displacement of the halide with dipropylamine (B117675). The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which helps to solvate the reactants and facilitate the reaction.

A plausible synthetic scheme is as follows: 5-chloro-2-nitrobenzonitrile reacts with dipropylamine in a solvent like DMF to yield Benzonitrile, 5-(dipropylamino)-2-nitro- and a hydrochloride salt.

Interactive Data Table: Representative Conditions for SNAr Reactions on Halo-nitroaromatics

| Precursor | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| 5-Chloro-2-nitrobenzonitrile | Dimethylamine (aq. solution) | DMF | --- | Room Temp | ~98 |

| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | EtOH | Et₃N | Reflux | 88 wikipedia.org |

| Aryl Halide | Thiourea (in situ S-alkylisothiouronium salt) | Aqueous Micelles | K₂CO₃ | 80 | up to 99 rsc.org |

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful method for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org

For the synthesis of Benzonitrile, 5-(dipropylamino)-2-nitro-, this would involve the coupling of 5-halo-2-nitrobenzonitrile with dipropylamine. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. While extremely versatile, the presence of a nitro group can sometimes lead to side reactions or catalyst inhibition, requiring careful optimization of the catalyst system (palladium precursor, ligand) and reaction conditions. libretexts.org

Interactive Data Table: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine | Catalyst System (Precursor + Ligand) | Base | Solvent | Temperature (°C) |

| Aryl Chlorides/Bromides | Primary Amines | Pd₂(dba)₃ + BrettPhos | LiHMDS | Toluene | 100 |

| Aryl Chlorides/Bromides | Aqueous Ammonia | Pd(OAc)₂ + KPhos | KOH | t-BuOH | 110 nih.gov |

| 5-Halo-1,2,3-triazoles | Aryl Amines | [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | 1,4-Dioxane | 120 researchgate.netnih.gov |

An alternative synthetic strategy involves introducing the nitro group onto a pre-existing aminobenzonitrile scaffold, such as 3-(dipropylamino)benzonitrile. The success of this approach hinges on the regioselectivity of the nitration reaction. The dipropylamino group is a strongly activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. In this case, the powerful directing effect of the amino group would be expected to dominate, directing the incoming nitro group to the ortho and para positions. Nitration at the 2-position is sterically hindered by the adjacent dipropylamino group, thus favoring nitration at the 6-position and the desired 2-position (relative to the nitrile).

Traditional nitrating agents like a mixture of concentrated nitric acid and sulfuric acid are often too harsh for substrates with activating amino groups. google.com Milder, more selective methods are preferred. One such method involves the use of bismuth subnitrate and thionyl chloride in dichloromethane, which can efficiently nitrate (B79036) a range of aromatic compounds at room temperature. nih.gov This system avoids the strongly acidic conditions that can lead to degradation of sensitive substrates. nih.gov

Stereochemical Control in Synthesis of Related Analogues

The development of stereochemically pure analogues of Benzonitrile, 5-(dipropylamino)-2-nitro- is a critical aspect for applications in medicinal chemistry and materials science, where specific three-dimensional arrangements of atoms can dictate biological activity or material properties. Stereochemical control can be introduced through various synthetic strategies, either by employing chiral starting materials or by utilizing asymmetric reactions.

A plausible strategy for the synthesis of chiral analogues involves the use of a chiral amine in the initial nucleophilic aromatic substitution reaction. For instance, reacting 5-chloro-2-nitrobenzonitrile with a chiral amine, such as (R)- or (S)-sec-butylamine or other optically active amines, would lead to the formation of a chiral N-substituted 5-amino-2-nitrobenzonitrile (B3280691) derivative. The stereocenter would be located on the amino substituent, and the resulting diastereomers or enantiomers could be separated or used as a mixture for further transformations.

Another approach involves the asymmetric modification of a substituent on the aromatic ring. While the parent molecule does not possess a chiral center, related analogues could be designed to incorporate one. For example, if a substituent on the dipropylamino group or another part of the molecule contains a prochiral center, an asymmetric reaction could be employed to introduce chirality with high enantioselectivity. Asymmetric hydrogenation, epoxidation, or dihydroxylation of an alkenyl substituent, for instance, could generate stereocenters.

The field of asymmetric catalysis offers a powerful toolbox for achieving stereochemical control. Chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, can be used to influence the stereochemical outcome of a reaction. For example, the asymmetric reduction of a ketone functionality attached to the aromatic ring would yield a chiral alcohol. Recent advances in the asymmetric synthesis of chiral amides and peptides using racemization-free coupling reagents could also be adapted for the synthesis of chiral analogues. rsc.org

Furthermore, the synthesis of axially chiral biaryl compounds has gained significant attention. While Benzonitrile, 5-(dipropylamino)-2-nitro- is not a biaryl, related analogues could be designed to exhibit atropisomerism, where rotation around a single bond is restricted, leading to stable, separable enantiomers. The catalytic asymmetric construction of axially chiral arylpyrazoles has been reported, and similar principles could be conceptually applied to the synthesis of novel benzonitrile analogues. rsc.org

The synthesis of complex chiral molecules, such as certain drug molecules, often relies on the desymmetrization of prochiral starting materials. nih.gov This strategy could be envisioned for the synthesis of intricate analogues where a prochiral precursor related to the benzonitrile core is transformed into a chiral product with high enantiomeric excess.

Green Chemistry Principles Applied to Synthesis Protocols

The application of green chemistry principles to the synthesis of Benzonitrile, 5-(dipropylamino)-2-nitro- and its derivatives is essential for developing environmentally benign and sustainable chemical processes. Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product. mdpi.com

A key aspect of greening the synthesis of this compound would be the choice of solvent. The typical synthesis of related compounds, such as 5-dimethylamino-2-nitrobenzonitrile, often employs dipolar aprotic solvents like dimethylformamide (DMF). DMF is an excellent solvent for many organic reactions but is associated with health and environmental concerns. A greener approach would involve exploring alternative, more sustainable solvents. Water is the most environmentally friendly solvent, and there is growing interest in performing organic reactions in aqueous media. nih.govscribd.com Other greener solvent alternatives include ionic liquids or deep eutectic solvents, which can offer unique reactivity and facilitate product separation. mdpi.com In some cases, solvent-free reaction conditions, such as mechanochemical grinding, can be employed to drastically reduce waste. mdpi.com

Catalysis is a cornerstone of green chemistry. The use of catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions. The synthesis of nitroaromatic compounds traditionally involves nitration with a mixture of nitric and sulfuric acids, which is a corrosive and hazardous process. nih.gov The development of milder and more selective catalytic nitration methods would represent a significant green improvement. Similarly, in the transformations of the nitro group, catalytic hydrogenation is a greener alternative to stoichiometric metal-in-acid reductions, as it typically produces water as the only byproduct.

Energy efficiency is another important principle of green chemistry. The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for easier scale-up and automation.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly selective and minimize the formation of byproducts.

By integrating these green chemistry principles, the synthesis of Benzonitrile, 5-(dipropylamino)-2-nitro- and its analogues can be made more sustainable, safer, and more cost-effective.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopic Analyses

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations of Functional Groups

An FT-IR spectrum of Benzonitrile (B105546), 5-(dipropylamino)-2-nitro- would be expected to exhibit several key absorption bands corresponding to its specific functional groups.

Nitrile (C≡N) Stretching: A sharp, moderately intense absorption band is anticipated in the region of 2220-2240 cm⁻¹. The exact position would be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Nitro (NO₂) Group Vibrations: Two distinct and strong absorption bands would be characteristic of the nitro group. The asymmetric stretching vibration is expected to appear in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration would be observed between 1300-1370 cm⁻¹.

C-N Stretching (Aromatic Amine): The stretching vibration of the bond between the aromatic ring and the nitrogen of the dipropylamino group would likely appear in the 1250-1360 cm⁻¹ region.

Aliphatic C-H Stretching: The propyl groups would give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C-H Stretching: Absorption bands for the C-H bonds on the benzene ring are expected to be weaker and would appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring would result in several bands of varying intensity in the 1450-1600 cm⁻¹ region.

A hypothetical FT-IR data table is presented below based on these expectations.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220 - 2240 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data.

Nitrile (C≡N) Stretching: The nitrile stretch, while present in the FT-IR, would also be expected to be a strong and sharp band in the Raman spectrum, typically in the same 2220-2240 cm⁻¹ region.

Nitro (NO₂) Group Vibrations: The symmetric stretching vibration of the nitro group (around 1300-1370 cm⁻¹) is often a strong and readily identifiable band in Raman spectra. The asymmetric stretch is generally weaker.

Aromatic Ring Vibrations: The benzene ring would exhibit several characteristic Raman bands. A strong "ring breathing" mode is anticipated around 1000 cm⁻¹, and other C=C stretching and C-H in-plane bending vibrations would be observed in the 1300-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Benzonitrile, 5-(dipropylamino)-2-nitro- would provide detailed information about the arrangement of protons.

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). Their chemical shifts and coupling patterns would be influenced by the electron-donating dipropylamino group and the electron-withdrawing nitro and nitrile groups. The proton situated between the amino and nitrile groups would likely be the most upfield, while the proton adjacent to the nitro group would be the most downfield.

Propyl Protons: The protons of the two propyl groups would appear in the upfield region (δ 0.8-3.5 ppm). We would expect to see a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a hextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom.

A hypothetical ¹H NMR data table is presented below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 6.0 - 8.5 | Doublet, Doublet of Doublets |

| N-CH₂-CH₂-CH₃ | 3.0 - 3.5 | Triplet |

| N-CH₂-CH₂-CH₃ | 1.5 - 2.0 | Hextet |

| N-CH₂-CH₂-CH₃ | 0.8 - 1.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Delineation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring. The carbon bearing the nitrile group would likely be in the δ 115-120 ppm range. The carbons attached to the nitro and amino groups would be significantly shifted, with the carbon attached to the nitro group being downfield and the one attached to the amino group being upfield relative to unsubstituted benzene.

Nitrile Carbon: The carbon of the nitrile group (C≡N) would appear as a distinct, relatively weak signal in the δ 115-125 ppm region.

Propyl Carbons: Three signals would be expected for the three different carbon environments in the propyl groups.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 160 |

| Nitrile Carbon (C≡N) | 115 - 125 |

| N-CH₂-CH₂-CH₃ | 45 - 55 |

| N-CH₂-CH₂-CH₃ | 20 - 30 |

| N-CH₂-CH₂-CH₃ | 10 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the aromatic ring and between the protons within the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For example, correlations from the methylene protons of the propyl group to the aromatic carbon attached to the nitrogen would confirm the N-aryl connectivity.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For Benzonitrile, 5-(dipropylamino)-2-nitro-, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C13H17N3O2.

The fragmentation of benzonitrile itself under electron impact leads to the formation of various reactive ionic fragments, primarily through the loss of HCN/HNC. nih.govrsc.orgresearchgate.net For the title compound, a combination of these fragmentation patterns would be expected. The initial fragmentation would likely involve the loss of the nitro group or cleavage of the propyl chains from the amino group.

Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation for Benzonitrile, 5-(dipropylamino)-2-nitro-

| Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Neutral Loss |

| [M-NO2]+ | C13H17N2 | NO2 |

| [M-C3H7]+ | C10H10N3O2 | C3H7 |

| [M-C6H14]+ | C7H3N3O2 | C6H14 |

| [M-HCN]+ | C12H16N2O2 | HCN |

Note: This table is predictive and based on known fragmentation patterns of similar compounds, not on direct experimental data for Benzonitrile, 5-(dipropylamino)-2-nitro-.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Benzonitrile, 5-(dipropylamino)-2-nitro- has not been publicly reported, analysis of closely related structures allows for a discussion of its potential solid-state features. For example, the crystal structure of 2-amino-5-nitrobenzonitrile (B98050) reveals details about the planarity and interactions of the functional groups. nih.gov

Crystal Packing Features and Intermolecular Interactions

The crystal packing of Benzonitrile, 5-(dipropylamino)-2-nitro- would be influenced by a variety of intermolecular forces. The presence of the nitro group, with its electronegative oxygen atoms, would likely lead to the formation of C–H···O hydrogen bonds. researchgate.net These types of interactions are observed in the crystal structure of 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile, where they result in the formation of centrosymmetric dimers. researchgate.net

Conformational Analysis and Dihedral Angle Characterization

The conformation of the Benzonitrile, 5-(dipropylamino)-2-nitro- molecule in the solid state would be a key feature revealed by X-ray crystallography. The dihedral angle between the plane of the benzene ring and the nitro group is a critical parameter. In many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the ring. For example, in 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile, the nitro group forms a dihedral angle of 5.8 (3)° with the benzene ring. researchgate.net

The orientation of the dipropylamino group relative to the aromatic ring is also of interest. Steric hindrance between the propyl groups and the ortho-nitro group could lead to a non-planar arrangement. Conformational analysis of similar molecules, such as 5-hydroxy-2-(dipropylamino)tetralin, has shown that the dipropylamino group can adopt various conformations to minimize steric strain. nih.gov The two propyl chains themselves would have specific torsion angles, likely adopting a staggered conformation to minimize intramolecular steric clashes.

Table 2: Predicted Key Dihedral Angles in Benzonitrile, 5-(dipropylamino)-2-nitro-

| Atoms Defining Dihedral Angle | Predicted Angle (°) (Approximate) | Significance |

| O-N-C(2)-C(1) | 5 - 15 | Describes the twist of the nitro group relative to the benzene ring. |

| C(4)-C(5)-N-C(propyl) | 0 - 20 | Indicates the degree of planarity of the dipropylamino group with the ring. |

| C(5)-N-C(propyl)-C(propyl) | 170 - 180 | Characterizes the conformation of the propyl chains. |

Note: This table presents predicted values based on the analysis of related crystal structures and conformational studies. researchgate.netnih.gov Actual values would require experimental determination.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations for Ground State Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules like Benzonitrile (B105546), 5-(dipropylamino)-2-nitro-. These methods provide insights into the molecule's stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for studying nitroaromatic compounds due to its balance of accuracy and computational cost. For molecules with significant electron correlation effects, such as push-pull systems, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice that combines the accuracy of ab initio methods with the efficiency of DFT.

The selection of a basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311G(d,p), are frequently used for optimizing the geometry and calculating the electronic properties of similar organic molecules. researchgate.net The inclusion of polarization functions, denoted by (d,p), allows for a more accurate description of the anisotropic electron density in molecules with polar bonds. For more precise calculations, especially those involving anions or excited states, diffuse functions may be added (e.g., 6-311++G(d,p)). researchgate.net

Ab Initio Approaches for Molecular Geometry Optimization

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. The Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used for geometry optimization. researchgate.net Coupled-cluster (CC) methods, while computationally more demanding, provide even greater accuracy. Geometry optimization using these methods seeks to find the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For a molecule like Benzonitrile, 5-(dipropylamino)-2-nitro-, these calculations would likely predict a nearly planar geometry for the benzonitrile core, with the dipropylamino group potentially twisted out of the plane to minimize steric hindrance.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gap and Spatial Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. In push-pull systems, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting portion.

For Benzonitrile, 5-(dipropylamino)-2-nitro-, the HOMO would be expected to have a high density on the dipropylamino group and the aromatic ring. Conversely, the LUMO would be primarily located on the nitro group and the cyano group. rsc.org This spatial separation of the HOMO and LUMO is a hallmark of an effective intramolecular charge transfer system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and can be more easily excited. DFT calculations are effective for predicting these energy gaps.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Benzonitrile, 5-(dipropylamino)-2-nitro- at the B3LYP/6-311G(d,p) level.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

Note: These are representative values based on typical calculations for similar nitroaromatic push-pull compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a quantum chemical calculation in terms of classical chemical bonding concepts. It transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. NBO analysis can quantify the intramolecular charge transfer by examining the delocalization of electron density from the filled Lewis-type orbitals (donors) to the empty non-Lewis-type orbitals (acceptors).

In Benzonitrile, 5-(dipropylamino)-2-nitro-, the most significant interaction would be the delocalization of the nitrogen lone pair (a Lewis donor orbital) of the dipropylamino group into the π* antibonding orbitals (non-Lewis acceptor orbitals) of the aromatic ring and the nitro group. This interaction, termed hyperconjugation, stabilizes the molecule and is a quantitative measure of the push-pull effect. The stabilization energy (E(2)) associated with this donor-acceptor interaction provides insight into the strength of the ICT.

Photophysical Properties and Excited State Dynamics

The photophysical properties of push-pull molecules are of significant interest, particularly their absorption and emission of light, which are governed by electronic transitions between different energy states.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption and Emission

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of medium to large-sized molecules. researchgate.netyoutube.com It is used to simulate UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For Benzonitrile, 5-(dipropylamino)-2-nitro-, the lowest energy absorption band in its electronic spectrum would correspond to the HOMO→LUMO transition. Given the charge-transfer nature of this transition (from the donor-rich part to the acceptor-rich part of the molecule), this absorption band is expected to be intense and located at a relatively long wavelength (in the visible or near-UV region). The position and intensity of this ICT band are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. TD-DFT calculations, often combined with a solvent model like the Polarizable Continuum Model (PCM), can predict these spectral shifts. researchgate.net

Table 2: Predicted Electronic Transitions for Benzonitrile, 5-(dipropylamino)-2-nitro- using TD-DFT/B3LYP/6-311G(d,p).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.10 | 400 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.95 | 314 | 0.15 | HOMO-1 → LUMO (70%) |

| S₀ → S₃ | 4.52 | 274 | 0.20 | HOMO → LUMO+1 (65%) |

Note: These are representative values illustrating a strong, low-energy ICT transition (S₁), characteristic of push-pull systems.

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

Upon photoexcitation, molecules with push-pull architectures can undergo an intramolecular charge transfer (ICT), where electron density moves from the donor to the acceptor moiety. rsc.org This process is fundamental to the photophysical properties of such compounds, including their fluorescence characteristics. The primary mechanisms proposed to explain this phenomenon are the Twisted Intramolecular Charge Transfer (TICT) and Planar Intramolecular Charge Transfer (PICT) pathways. mdpi.comrsc.org

The TICT model is a widely accepted mechanism explaining the dual fluorescence observed in many push-pull molecules, such as the prototypical 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.govaau.edu.etnih.gov In the ground state, the donor group (the dipropylamino group in this case) is largely coplanar with the aromatic ring. Following photoexcitation to a locally excited (LE) state, the molecule can relax to a lower-energy charge transfer state by twisting the C-N bond that connects the amino group to the phenyl ring. mdpi.comrsc.org This excited state, characterized by a perpendicular geometry between the donor and acceptor moieties, is the TICT state. mdpi.comresearchgate.net

Computational studies on analogous nitroaromatic compounds, like 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP), have shown that the strong electron-withdrawing nature of the nitro group facilitates this twisting motion. nih.govrsc.org The rate of this process is highly sensitive to the surrounding environment. In polar solvents, the highly polar TICT state is significantly stabilized, often leading to a barrierless transition from the LE state. rsc.orgnih.gov The dynamics of this twisting can be exceptionally fast, occurring on the femtosecond to picosecond timescale. nih.gov For the subject compound, Benzonitrile, 5-(dipropylamino)-2-nitro-, a similar pathway is anticipated where, upon excitation, the dipropylamino group twists out of the plane of the benzonitrile ring, leading to a stabilized TICT state, especially in polar media.

Table 1: Theoretical Data for TICT State Formation in Analogous Push-Pull Systems

| Compound/System | Key Finding | Computational Method | Reference |

| 4-(dimethylamino)benzonitrile (DMABN) | In polar solvents, the TICT state is stabilized with respect to the LE state, supporting the TICT model for dual fluorescence. | Quantum Calculations | nih.gov |

| 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) | Ultrafast ICT (220 fs) is associated with the barrierless twisting of the DMA group in polar solvents. | TDDFT | rsc.org, nih.gov |

| Dicyanomethylene (DCM) derivative | A TICT conformer was identified with a donor-acceptor dihedral angle of 92.0°. | FSRS/Calculations | mdpi.com |

While the TICT model is prevalent, the Planar Intramolecular Charge Transfer (PICT) model has also been proposed, wherein the charge transfer occurs in a planar or near-planar molecular conformation. mdpi.com The relative energetics of the TICT and PICT states are highly dependent on the specific molecular structure and the solvent environment.

For some systems, a PICT mechanism can be dominant or coexist with the TICT pathway. For instance, studies on DNBP have indicated that in nonpolar solvents, a reverse twisting motion toward a more planar geometry occurs in the excited state, suggesting a PICT-like process. rsc.org This implies that for Benzonitrile, 5-(dipropylamino)-2-nitro-, the solvent polarity could be a critical factor in determining the dominant relaxation pathway. In nonpolar environments, the energetic barrier to forming the highly polar TICT state may be significant, potentially favoring relaxation through a PICT state or fluorescence from the LE state.

Simulation and Interpretation of Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful experimental technique for monitoring the evolution of excited states in real-time. rsc.orgnih.gov Computational simulations of TAS spectra, often based on nonadiabatic molecular dynamics, are crucial for interpreting these complex experiments. nih.govrsc.org By calculating the absorption spectra of the molecule from its excited states, specific spectral features can be definitively assigned to the LE, TICT, or other transient species. nih.gov

In studies of related push-pull systems, TAS reveals distinct excited-state absorption (ESA) bands. nih.govnih.gov The decay of the LE state's ESA signal, concurrent with the rise of a new ESA band at a different wavelength, provides direct evidence and kinetics of the ICT process. nih.gov For example, in DNBP, the LE state absorbs around 492 nm, while the charge-transferred state absorbs at 458 nm. nih.gov Simulating the TAS for Benzonitrile, 5-(dipropylamino)-2-nitro- would be expected to show an initial ESA from the LE state, followed by the rapid appearance of a red-shifted ESA corresponding to the stabilized TICT state, with the kinetics being heavily influenced by solvent viscosity and polarity. rsc.org

Table 2: Representative Transient Absorption Spectroscopy Findings for Push-Pull Chromophores

| Compound/System | Spectral Feature | Assignment | Timescale | Reference |

| DMABN | ESA band near 1.7 eV (~700 nm) | Near-planar Locally Excited (LE) state | Picoseconds | nih.gov |

| DNBP | ESA at 492 nm (decay) and 458 nm (growth) | LE state and Charge Transfer (CT) state | ~220 fs (ICT) | nih.gov |

| Nitrobenzene | Structured triplet ESA | Intersystem crossing from S1 to T1 state | <50 ps (S1 life) | ucl.ac.uk |

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs the reaction's feasibility. encyclopedia.pubnih.govresearchgate.net This theory moves beyond orbital-based explanations, instead focusing on the analysis of electron density and its topological features.

Electron Localization Function (ELF) Topological Analysis of Bonding

The Electron Localization Function (ELF) is a quantum chemical tool that maps the probability of finding an electron pair in a given region of a molecule. cam.ac.ukwikipedia.org It provides a chemically intuitive picture of bonding, clearly distinguishing core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net

An ELF analysis of Benzonitrile, 5-(dipropylamino)-2-nitro- would visualize regions of high electron localization (high ELF values) corresponding to the C-C, C-H, C-N, and C≡N covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. The topology of the ELF basins—regions of space associated with localized electron pairs—can be analyzed to provide a quantitative description of the bonding. rsc.orgjussieu.fr For instance, the volume and electron population of the basin corresponding to the nitrogen lone pair of the dipropylamino group would be a direct measure of its electron-donating capacity. Changes in these basins upon excitation would illustrate the charge transfer process at a fundamental level.

Conceptual Density Functional Theory (CDFT) Indices for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a powerful set of reactivity indices derived from how a system's energy responds to a change in its number of electrons. mdpi.comnih.gov These indices offer quantitative predictions of a molecule's reactivity and reactive sites.

Local reactivity indices, such as the condensed Fukui functions (fk) or Parr functions (Pk), are used to identify the most reactive atoms within the molecule. mdpi.comresearchgate.net For an electrophilic attack, the reactive site will be the atom with the highest value of the Fukui function fk-, which is typically a carbon atom on the aromatic ring activated by the amino group. Conversely, for a nucleophilic attack, the sites with the highest fk+ values would be targeted, likely the carbon atom of the cyano group or the carbon atom attached to the nitro group. These CDFT indices provide a robust theoretical framework for predicting how Benzonitrile, 5-(dipropylamino)-2-nitro- will interact with other chemical species. nih.govresearchgate.net

Table 3: Key Conceptual DFT (CDFT) Reactivity Indices and Their Interpretation

| Index | Symbol | Interpretation | Reference |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons; a global property. | mdpi.com, nih.gov |

| Nucleophilicity Index | N | Measures the propensity of a species to donate electrons; a global property. | mdpi.com, nih.gov |

| Condensed Fukui Function (Electrophilic Attack) | fk- | Identifies the most probable sites for an electrophilic attack within a molecule (local property). | researchgate.net |

| Condensed Fukui Function (Nucleophilic Attack) | fk+ | Identifies the most probable sites for a nucleophilic attack within a molecule (local property). | mdpi.com |

| Parr Functions | Pk | Local indices related to the Fukui functions, used to predict regioselectivity in chemical reactions. | mdpi.com |

Reaction Mechanism Elucidation through Computational Pathways

Detailed computational elucidation of reaction mechanisms for "Benzonitrile, 5-(dipropylamino)-2-nitro-" is not available in the current scientific literature. Therefore, the following sections are structured to outline the type of information that would be sought in such an investigation.

Characterization of Transition States and Reaction Intermediates

A computational study would aim to identify and characterize the geometries and electronic structures of all transition states and intermediates along a proposed reaction coordinate. For any given transformation of "Benzonitrile, 5-(dipropylamino)-2-nitro-", this would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for each stationary point (reactants, intermediates, products, and transition states).

Frequency Analysis: Confirming the nature of each stationary point. Intermediates and stable species would have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Structural Parameters: Analyzing key bond lengths, bond angles, and dihedral angles to understand the structural changes occurring during the reaction.

No specific data for transition states or intermediates of this compound has been published.

Energy Profile Mapping for Chemical Transformations

Mapping the energy profile of a chemical transformation provides a quantitative description of the reaction's feasibility and kinetics. For "Benzonitrile, 5-(dipropylamino)-2-nitro-", this would involve:

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis would confirm that a given transition state connects the intended reactants and products, providing a clear picture of the reaction pathway.

As no computational studies on the reaction mechanisms of "Benzonitrile, 5-(dipropylamino)-2-nitro-" have been reported, no energy profile data can be presented.

Structure Reactivity and Structure Property Relationships

Influence of Electronic Effects on Reaction Kinetics and Thermodynamics

There is no publicly available data on the reaction kinetics or thermodynamics of Benzonitrile (B105546), 5-(dipropylamino)-2-nitro-. To analyze the electronic effects, one would require experimental data such as rate constants for specific reactions or equilibrium constants. This information is crucial for quantifying the influence of the electron-donating dipropylamino group and the electron-withdrawing nitro and nitrile groups on the molecule's reactivity. Without such data, any discussion would be purely speculative.

Interplay between Electron-Donating Dipropylamino and Electron-Withdrawing Nitro/Nitrile Groups

A detailed examination of the electronic interplay within this molecule would require experimental evidence. The combined influence of the strongly electron-donating dipropylamino group at the meta-position to the nitrile and ortho- to the nitro group, and the powerful electron-withdrawing effects of the nitro and nitrile groups, would create a complex electronic environment. Understanding this requires spectroscopic and reactivity data that is currently absent from the scientific record.

Correlations between Molecular Structure and Spectroscopic Signatures

No spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra, for Benzonitrile, 5-(dipropylamino)-2-nitro- has been published. Such data is fundamental for correlating specific structural features with spectroscopic signals. For instance, the chemical shifts in ¹H and ¹³C NMR spectra would provide direct insight into the electronic environment of the aromatic ring, while IR spectroscopy would confirm the characteristic vibrational frequencies of the nitrile and nitro groups. Without this primary data, no data tables or detailed analysis can be provided.

Advanced Applications in Contemporary Chemical Research

Utility as Modular Building Blocks in the Synthesis of Complex Organic Frameworks

The distinct structural and electronic features of Benzonitrile (B105546), 5-(dipropylamino)-2-nitro- make it a valuable building block in the bottom-up synthesis of complex organic frameworks. The nitrile functionality can participate in a variety of cyclization and condensation reactions, enabling the construction of larger, more intricate molecular architectures. For instance, analogous compounds like 2-amino-5-nitrobenzonitrile (B98050) have been shown to undergo dimerization and can be used in the synthesis of heterocyclic compounds such as quinazolinones. acs.org The presence of the nitro group can be synthetically manipulated, for example, through reduction to an amino group, which can then be used to form amides, imines, or be involved in further cyclization reactions to create diverse heterocyclic systems. astate.edu

The synthesis of such frameworks often relies on the precise control of reaction conditions to guide the self-assembly of these molecular components into well-defined structures. While specific research on the use of Benzonitrile, 5-(dipropylamino)-2-nitro- in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is not extensively documented, the inherent functionalities of the molecule suggest significant potential. The nitrile and the potential amino group (derived from the nitro group) can act as coordination sites for metal ions or as reactive handles for forming covalent linkages.

Precursors for Specialized Coordination Complexes in Inorganic Chemistry

In the realm of inorganic chemistry, Benzonitrile, 5-(dipropylamino)-2-nitro- and its derivatives serve as versatile ligands for the synthesis of specialized coordination complexes. The nitrogen atom of the nitrile group and the oxygen atoms of the nitro group can coordinate with a variety of metal ions. The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties.

Research on related aminobenzonitrile ligands has demonstrated their ability to form coordination polymers with varying dimensionalities, from 0D mononuclear complexes to 1D chains and 3D networks. researchgate.net For example, 4-aminobenzonitrile (B131773) has been used to synthesize complexes with platinum, zinc, copper, and cadmium, with the dimensionality of the resulting polymer being influenced by the metal ion and the reaction conditions. researchgate.net While the dipropylamino group in the target compound may introduce steric hindrance that could influence the coordination geometry, the fundamental ability to act as a ligand remains. Furthermore, the nitro group can also participate in coordination, as seen in complexes with lanthanide ions, which have been explored for their luminescence and sensing applications. nih.govnih.gov

| Metal Ion | Potential Coordination Site | Resulting Structure Type (by analogy) |

| Platinum(II) | Nitrile | Mononuclear Complex researchgate.net |

| Zinc(II) | Nitrile, Amino (from reduced nitro) | 1D Coordination Polymer researchgate.net |

| Copper(II) | Nitrile, Amino (from reduced nitro) | 1D Coordination Polymer researchgate.net |

| Cadmium(II) | Nitrile, Amino (from reduced nitro) | 3D Coordination Polymer researchgate.net |

| Lanthanide(III) | Nitro, Nitrile | 1D or 2D Coordination Polymer nih.gov |

Design and Application in Donor-Acceptor Systems for Functional Materials Research

The pronounced donor-acceptor (D-π-A) character of Benzonitrile, 5-(dipropylamino)-2-nitro- is the cornerstone of its application in functional materials research. The electron-rich dipropylamino group acts as the donor, the electron-deficient nitro- and cyano-substituted benzene (B151609) ring acts as the acceptor, and the aromatic system serves as the π-bridge facilitating intramolecular charge transfer (ICT).

Development of Chromophores for Optical and Electronic Applications

The strong ICT in molecules like Benzonitrile, 5-(dipropylamino)-2-nitro- gives rise to intense absorption bands in the visible region of the electromagnetic spectrum, making them excellent candidates for chromophores. The wavelength of maximum absorption (λmax) and the molar extinction coefficient can be tuned by modifying the donor and acceptor strengths, as well as the nature of the π-conjugated system.

Studies on analogous p-nitroaniline derivatives have shown that the introduction of strong electron-donating groups leads to a redshift in the absorption spectrum and a reduction in the HOMO-LUMO energy gap, which is desirable for various optoelectronic applications. researchgate.netnih.gov For example, fluorophores containing a quinoline (B57606) unit as the donor and a chloroacrylic acid as the acceptor exhibit absorption and emission in the near-infrared (NIR) region. nih.gov The specific properties of chromophores based on Benzonitrile, 5-(dipropylamino)-2-nitro- would be influenced by the steric and electronic effects of the dipropyl groups. These chromophores can be incorporated into polymers or other materials to develop organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and components for dye-sensitized solar cells.

| Analogous Donor-Acceptor System | Key Optical Property | Potential Application |

| p-Nitroaniline derivatives | Tunable absorption spectra researchgate.netnih.gov | Optoelectronics researchgate.net |

| Quinoline-based fluorophores | NIR absorption/emission nih.gov | Bioimaging, Photovoltaics mdpi.com |

| Thienothiophene push-pull chromophores | Tunable optical nonlinearities mdpi.com | Nonlinear Optics |

Probes for Fundamental Studies of Solvatochromism and Environmental Sensing

The significant change in the dipole moment of donor-acceptor molecules upon photoexcitation makes their absorption and emission spectra sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. This property makes compounds like Benzonitrile, 5-(dipropylamino)-2-nitro- valuable as probes for studying solvent polarity and for environmental sensing applications. The shift in the spectral bands can provide information about the local environment, such as the presence of specific analytes or changes in the properties of a material.

Nitroaromatic compounds are frequently used in the development of fluorescent sensors for the detection of various species, including metal ions and other pollutants. nih.gov The fluorescence of these sensors can be quenched or enhanced upon interaction with the target analyte. For instance, lanthanide coordination polymers have been shown to be sensitive to the presence of nitro compounds. nih.gov While specific studies on the sensing capabilities of Benzonitrile, 5-(dipropylamino)-2-nitro- are limited, its structural motifs suggest potential for the detection of metal ions through coordination with the nitrile or nitro groups, or for sensing other analytes through changes in its solvatochromic behavior.

Exploitation in Mechanistic Studies of Chemical Reactions

The reactivity of the substituted benzonitrile ring in Benzonitrile, 5-(dipropylamino)-2-nitro- makes it a useful substrate for mechanistic studies of various chemical reactions, particularly nucleophilic aromatic substitution (SNA_r). The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring towards attack by nucleophiles.

The kinetics and mechanism of SNA_r reactions on similar substrates, such as 1-halo-2,4-dinitrobenzenes, have been studied extensively. researchgate.net These studies provide insights into the factors that govern the reaction mechanism, including the nature of the leaving group, the nucleophile, and the solvent. The reaction of 2-fluoro-5-nitrobenzonitrile (B100134) with nucleophiles is a good model for understanding the reactivity of the target compound, as the fluorine atom is a good leaving group in SNA_r reactions. ossila.com By studying the reactions of Benzonitrile, 5-(dipropylamino)-2-nitro- with various nucleophiles, researchers can gain a deeper understanding of the electronic and steric effects that control the regioselectivity and rate of these important transformations.

Future Research Perspectives and Emerging Directions

Development of Innovative and Sustainable Synthetic Routes

The conventional synthesis of 5-dialkylamino-2-nitrobenzonitriles typically involves a nucleophilic aromatic substitution (SNAr) reaction. For the target compound, this would likely involve reacting 2-chloro-5-nitrobenzonitrile (B92243) or 2-fluoro-5-nitrobenzonitrile (B100134) with dipropylamine (B117675). While effective, future research should focus on developing more efficient, sustainable, and scalable synthetic protocols.

Key research objectives in this area could include:

Microwave-Assisted Synthesis: The application of microwave irradiation, as demonstrated in the synthesis of related nitroxide-substituted phthalonitriles, could dramatically reduce reaction times from hours to minutes, decrease energy consumption, and potentially improve yields by minimizing side-product formation. nih.gov

Flow Chemistry: Transitioning the synthesis to a continuous flow process would offer enhanced safety, precise control over reaction parameters (temperature, pressure, stoichiometry), and improved scalability, which are critical for any potential industrial application.

Catalytic Methods: Although the SNAr reaction is often efficient due to the strong activation by the nitro group, exploring modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide milder reaction conditions and greater functional group tolerance for creating a wider library of derivatives.

Table 1: Comparison of Potential Synthetic Methodologies

| Feature | Conventional Heating (SNAr) | Microwave-Assisted Synthesis | Continuous Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Seconds to Minutes |

| Energy Efficiency | Low to Moderate | High | High |

| Scalability | Limited (Batch Process) | Moderate | High (Continuous Process) |

| Safety | Potential for thermal runaway | Improved containment | Significantly enhanced |

| Process Control | Basic | Moderate | High Precision |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The multifunctionality of Benzonitrile (B105546), 5-(dipropylamino)-2-nitro- (containing nitro, nitrile, and amino groups on an aromatic ring) presents a platform for exploring novel chemical transformations. Future research could move beyond simple modifications to uncover unprecedented reactivity.

Potential areas of exploration include:

Selective Reduction: A significant research avenue is the selective reduction of the nitro group to an amine, yielding 2-amino-5-(dipropylamino)benzonitrile. This transformation would create a new, electron-rich diamino-benzonitrile building block, a valuable precursor for synthesizing complex heterocyclic systems like benzimidazoles or quinazolines, which are prevalent in medicinal chemistry and materials science. Commercially available analogs like 2-Amino-5-nitrobenzonitrile (B98050) highlight the utility of such motifs. mdpi.com

Tandem Reactions: Research could target the development of one-pot tandem reactions where multiple functional groups react sequentially. For instance, a process could involve the initial reduction of the nitro group, followed by an intramolecular or intermolecular reaction involving the newly formed amine and the nitrile group, leading to complex molecular architectures in a single, efficient operation.

Reactivity of the Activated Ring: The strong electron-donating capacity of the dipropylamino group, combined with the directing effects of the other substituents, could enable unusual electrophilic or nucleophilic substitution reactions on the benzene (B151609) ring, leading to polysubstituted derivatives that are otherwise difficult to access.

Synergistic Integration of Experimental and Advanced Computational Methodologies

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining experimental work with advanced computational modeling is essential. This strategy is widely used in the study of similarly complex molecules like substituted corroles and BODIPY dyes. nih.govmdpi.com

Future research should integrate:

Density Functional Theory (DFT): DFT calculations can be used to predict ground-state properties, including molecular geometry, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the electronic nature of the molecule and predicting its reactivity and interaction with other molecules. mdpi.com

Time-Dependent DFT (TDDFT): TDDFT is a powerful tool for predicting the excited-state properties, such as UV-visible absorption and emission wavelengths (λmax). nih.gov By computationally screening various structural modifications, researchers can pre-select candidates with desired photophysical properties before committing to lab synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as various solvents or in an aggregated state. This is particularly important for predicting and understanding phenomena like solvatochromism (color change with solvent polarity) and aggregation-induced emission, which are critical for sensor and OLED applications. mdpi.com

Table 2: Synergy Between Computational and Experimental Techniques

| Computational Prediction (Tool) | Experimental Verification (Technique) | Information Gained |

|---|---|---|

| Molecular Orbital Energies (DFT) | Cyclic Voltammetry (CV) | Redox potentials, electronic structure |

| Absorption/Emission Spectra (TDDFT) | UV-Vis & Fluorescence Spectroscopy | Color, quantum yield, Stokes shift |

| Dipole Moment (DFT) | Solvatochromic Shift Analysis | Polarity, solvent-solute interactions |

Rational Design Principles for Tailoring Specific Electronic and Photophysical Properties for Materials Science

The inherent push-pull nature of Benzonitrile, 5-(dipropylamino)-2-nitro- makes it an excellent scaffold for developing new functional materials. Future research should focus on establishing clear rational design principles to precisely tune its properties for specific applications.

Key design strategies include:

Tuning the Donor Group: Systematically replacing the dipropylamino group with other alkylamino or arylamino moieties can modulate the electron-donating strength and introduce steric effects. This allows for fine-tuning of the intramolecular charge transfer (ICT) character, which directly impacts the emission wavelength and quantum efficiency. Studies on related merocyanine (B1260669) dyes have shown this to be an effective strategy. researchgate.net

Modifying the Acceptor Strength: While the nitro group is a very strong acceptor, future work could involve its chemical transformation (e.g., to an amino group) or the synthesis of analogs with different acceptor groups (e.g., sulfonyl, dicyanovinyl) to create a library of compounds with a wide range of photophysical characteristics.

Extending π-Conjugation: Introducing additional conjugated systems (e.g., phenyl, thiophene) to the benzonitrile core would extend the π-system, leading to a redshift in both absorption and emission spectra. This is a standard strategy for tuning molecules to absorb and emit light in the visible or even near-infrared (NIR) regions, which is desirable for applications in bio-imaging and optoelectronics.

These design principles could guide the development of materials for applications such as fluorescent probes for sensing environmental polarity, emitters for Organic Light-Emitting Diodes (OLEDs), and nonlinear optical (NLO) materials. mdpi.com

Table 3: Predicted Effects of Structural Modifications on Photophysical Properties

| Structural Modification | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Emission Wavelength | Potential Application |

|---|---|---|---|

| Increase donor strength (e.g., replace propyl with carbazole) | Decrease | Redshift (longer wavelength) | OLED Emitters |

| Decrease donor strength (e.g., replace propyl with methyl) | Increase | Blueshift (shorter wavelength) | UV/Blue Fluorophores |

| Extend π-conjugation (e.g., add a phenyl ring) | Decrease | Significant Redshift | NIR Probes, NLO Materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.